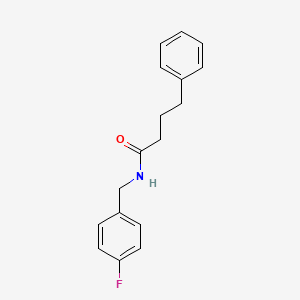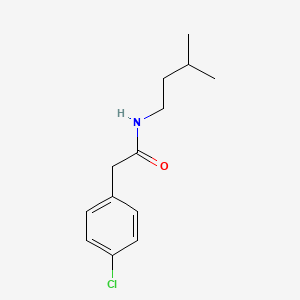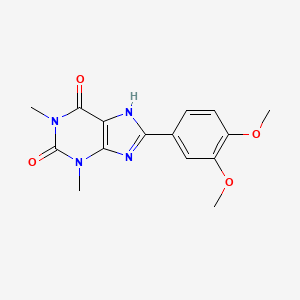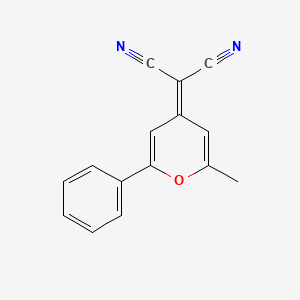
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. GW501516 has been widely studied for its potential applications in various fields, including scientific research and sports performance enhancement.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including increasing endurance, reducing inflammation, and improving lipid metabolism. This compound has been studied for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. It has also been studied for its potential applications in treating cardiovascular diseases and cancer.
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates various metabolic pathways in the body. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an increase in endurance and energy expenditure. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase endurance and energy expenditure by increasing fatty acid oxidation and glucose uptake. It has also been shown to improve lipid metabolism by increasing HDL cholesterol levels and reducing triglyceride levels. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have potential applications in treating metabolic disorders, cardiovascular diseases, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the effects of PPARδ activation on various metabolic pathways. It has also been shown to have a high degree of bioavailability and a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety has not been fully established.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide. One area of research is to further investigate its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer. Another area of research is to study its effects on mitochondrial function and oxidative stress. Additionally, there is a need for more research on the long-term safety of this compound and its potential for off-target effects. Finally, there is a need for more research on the optimal dosing and administration of this compound for various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential applications in scientific research, including treating metabolic disorders, cardiovascular diseases, and cancer. This compound works by activating PPARδ, which leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has several advantages for lab experiments, including its potency and bioavailability, but also has limitations, including potential off-target effects and long-term safety concerns. There are several future directions for research on this compound, including further investigating its potential applications and studying its effects on mitochondrial function and oxidative stress.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 4-chloro-3-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-9-14(7-8-15(11)17)21-10-16(19)18-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYNVREKOIHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979823 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6361-15-5 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)

![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
